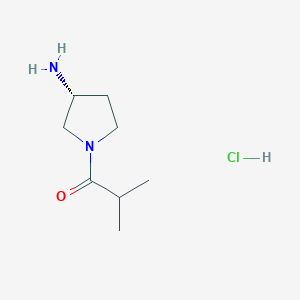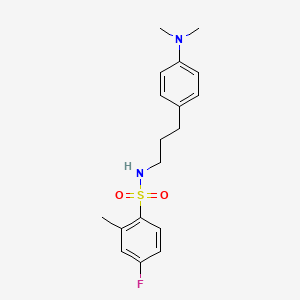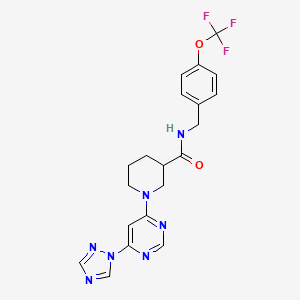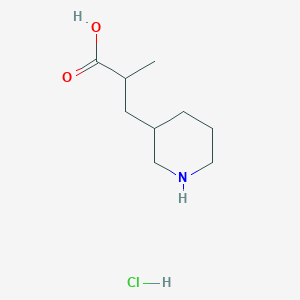
6-(Difluoromethyl)-5-methylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of difluoromethyl compounds has been a topic of interest in recent years. Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Chemical Reactions Analysis
Difluoromethylation reactions have been studied extensively. These reactions involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been used to construct C (sp3)–CF2H bonds .Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry Applications
A study by Noor, Schwarz, and Kempe (2015) explored the synthesis of low-valent aminopyridinato chromium methyl complexes via both reductive alkylation and oxidative addition. Their work sheds light on the potential of aminopyridines in organometallic frameworks, offering pathways to novel organometallic complexes with potential catalytic and material science applications (Noor, Schwarz, & Kempe, 2015).
Heterocyclic Chemistry Innovations
The reactivity of perfluoro-2-methylpent-2-ene with aromatic amines, including aminopyridines, to yield various fused pyridines, ketenimines, or enamines was investigated by Flowers et al. (1974). This study illustrates the versatility of aminopyridines in constructing complex heterocyclic structures, which are essential in pharmaceutical chemistry and material science (Flowers, Haszeldine, Owen, & Thomas, 1974).
Material Science and Sensitization Effects
Simon J. A. Pope and colleagues (2005) demonstrated the metal-to-ligand charge-transfer sensitization of near-infrared emitting lanthanides in trimetallic arrays involving aminopyridines. Their research contributes to the development of new materials for optical applications, highlighting the role of aminopyridines in enhancing the luminescent properties of lanthanides (Pope, Coe, Faulkner, & Laye, 2005).
Environmental and Green Chemistry
Q. Feng and colleagues (2010) presented an electrocatalytic carboxylation method of 2-amino-5-bromopyridine with CO2 in an ionic liquid to synthesize 6-aminonicotinic acid. This work not only showcases the environmental applications of aminopyridines in utilizing CO2 as a carbon source but also emphasizes the importance of green chemistry approaches in synthesis (Feng, Huang, Liu, & Wang, 2010).
Advanced Membrane Technology
Liu et al. (2012) reported on the development of novel sulfonated thin-film composite nanofiltration membranes with improved water flux for dye treatment. By incorporating sulfonated aromatic diamine monomers into the membrane structure, they achieved enhanced hydrophilicity and dye rejection capabilities, demonstrating the potential of aminopyridines in water purification technologies (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).
Wirkmechanismus
Zukünftige Richtungen
Difluoromethylation is a field of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients . The state-of-the-art advances in difluoromethylation of heterocycles via a radical process over the past few years have been summarized, focusing on the design and catalytic mechanism as well as on the representative outcomes and applications .
Eigenschaften
IUPAC Name |
6-(difluoromethyl)-5-methylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c1-4-2-5(10)3-11-6(4)7(8)9/h2-3,7H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREAQVAKWNCNCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1806766-70-0 |
Source


|
| Record name | 6-(difluoromethyl)-5-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2684118.png)
![2-Chloro-1-[4-[(3-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]ethanone](/img/structure/B2684120.png)



![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2684125.png)




![8-Oxabicyclo[3.2.1]octane-3-carbaldehyde](/img/structure/B2684132.png)

